2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid
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Overview
Description
2-(3-Benzoyl-1H-pyrrol-1-yl)acetic acid is an organic compound with the molecular formula C13H11NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid typically involves the condensation of benzoyl chloride with pyrrole-1-acetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the acyl chloride by the pyrrole ring .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzoyl-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro compounds (NO2) can be used under acidic conditions.
Major Products Formed
Oxidation: Benzoyl derivatives or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
2-(3-Benzoyl-1H-pyrrol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-1H-pyrrol-3-yl)acetic acid
- 3-Benzoylpyrrole-1-acetic acid
- 2-(1-Methyl-1H-pyrrol-2-yl)acetic acid
Uniqueness
2-(3-Benzoyl-1H-pyrrol-1-yl)acetic acid is unique due to the specific positioning of the benzoyl group on the pyrrole ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers and analogs .
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(3-benzoylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C13H11NO3/c15-12(16)9-14-7-6-11(8-14)13(17)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChI Key |
NFEXRSVGIRNYEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C=C2)CC(=O)O |
Origin of Product |
United States |
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